molecular formula C14H11ClO3 B6381540 MFCD18315657 CAS No. 1262001-10-4

MFCD18315657

Cat. No.: B6381540
CAS No.: 1262001-10-4
M. Wt: 262.69 g/mol
InChI Key: POSSKSIDZUTBRI-UHFFFAOYSA-N
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Description

Based on similar MDL-classified compounds (e.g., MFCD11044885 and MFCD00039227), MFCD18315657 is hypothesized to feature a polycyclic aromatic core with chlorine and nitrogen substituents, contributing to its reactivity and bioactivity .

Properties

IUPAC Name

methyl 3-(3-chloro-5-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14(17)10-4-2-3-9(5-10)11-6-12(15)8-13(16)7-11/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSSKSIDZUTBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686039
Record name Methyl 3'-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-10-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-5′-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262001-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3'-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “MFCD18315657” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations including addition, substitution, and elimination reactions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The process is designed to be efficient and cost-effective, with considerations for waste management and environmental impact. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

The compound “MFCD18315657” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving “this compound” are typically carried out under controlled conditions to ensure the desired outcome. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

The compound “MFCD18315657” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and treat diseases.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of “MFCD18315657” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : Halogenated heterocycles like this compound require stringent reaction conditions (e.g., anhydrous DMF) to avoid hydrolysis, complicating scale-up .
  • Bioactivity Trade-offs : While chlorine enhances target binding, it may increase cytotoxicity compared to fluorine-substituted analogs .

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